
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: is a synthetic organic compound belonging to the oxazine family It is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and a dione structure at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2h-1,3-oxazine and a fluorinating agent.
Fluorination Reaction: The fluorination of 3,4-dimethyl-2h-1,3-oxazine is carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Oxidation: The resulting fluorinated intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) to introduce the dione functionality at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the dione structure.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The dione structure plays a crucial role in the compound’s reactivity and stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
5-Fluoro-2h-1,3-oxazine-2,6(3h)-dione: Lacks the methyl groups, affecting its overall stability and reactivity.
Uniqueness
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
916226-95-4 |
|---|---|
Fórmula molecular |
C6H6FNO3 |
Peso molecular |
159.11 g/mol |
Nombre IUPAC |
5-fluoro-3,4-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H6FNO3/c1-3-4(7)5(9)11-6(10)8(3)2/h1-2H3 |
Clave InChI |
CQLFYHIFFJBOLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC(=O)N1C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
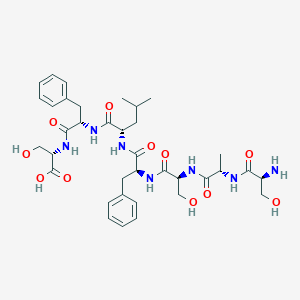
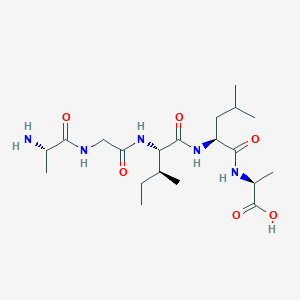
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
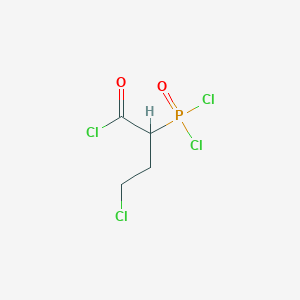
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
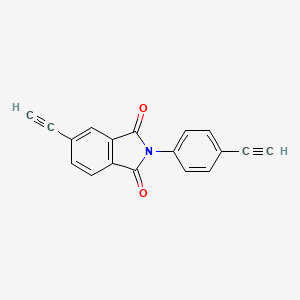
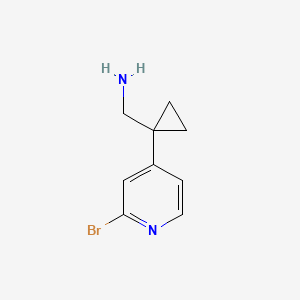
![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)
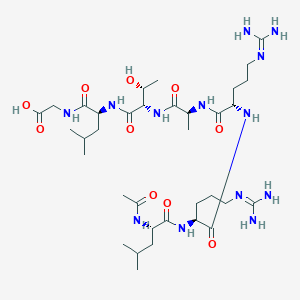
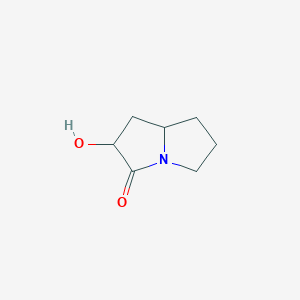
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)
